1,4-Cyclohexanediol
Overview
Description
1,4-Cyclohexanediol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Skin Penetration and Absorption
1,4-Cyclohexanediol has been investigated for its influence on skin absorption and penetration, particularly regarding azelaic acid. Research demonstrates that this compound can act as a retardant, significantly reducing the flux of azelaic acid across the skin while not diminishing its retention in the skin or epidermis. This suggests potential use in topical formulations to reduce systemic side effects while maintaining therapeutic efficiency (Li, Su, Tan, & Zhang, 2010).
2. Chemical Synthesis and Catalysis
In the realm of chemical synthesis, this compound is a subject of study for its role in various reactions. For instance, its amination in supercritical ammonia has been explored, highlighting its use in creating compounds like 1,4-diaminocyclohexane with significant selectivity and conversion rates (Fischer, Mallát, & Baiker, 1999). Additionally, its involvement in catalytic systems, such as in Cu-catalyzed cross-coupling reactions, has been noted for producing a wide range of sulfides under mild conditions (Kabir, Lorenz, van Linn, Namjoshi, Ara, & Cook, 2010).
3. Polymorphism and Material Science
Research into the polymorphism of this compound, such as its cis-isomer, has provided insights into its solid forms and phase transitions, which are of interest in material science. Studies have revealed complex thermal behavior and polymorphic forms, offering clues about its plastic crystal forming abilities and potential applications in designing materials (Bebiano, Rosado, Castro, Silva, Canotilho, Maria, & Eusébio, 2014).
4. Electrochemical Applications
The electrooxidation of this compound, among other isomers, at a gold electrode has been studied to understand its reactivity and electrochemical properties. These studies provide insights into its potential applications in electrochemistry and related fields (L̵uczak, Holze, & Bełtowska-Brzezinska, 1994).
5. Molecular Recognition and Interaction
Research has also delved into the molecular recognition properties of this compound. Studies have shown its ability to form hydrogen-bonded complexes with other molecules, an aspect critical in understanding molecular interactions and designing new molecular systems (Kikuchi, Kato, Tanaka, Toi, & Aoyama, 1991).
Mechanism of Action
Target of Action
1,4-Cyclohexanediol is a chemical compound with the molecular formula C6H12O2 . It is used in various industrial applications, including as a monomer for polymer synthesis and as a building block in pharmaceutical manufacturing . .
Mode of Action
For instance, a complex formation between this compound and 1,2-hexanediol has been proposed to retard the percutaneous absorption and penetration of metronidazole .
Biochemical Pathways
This compound can be produced from lignin-derived dimers and oligomers through a two-step catalytic sequence . The first step involves the defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into this compound . The second step involves the amination of this compound with ammonia to produce 1,4-cyclohexanediamine . This process demonstrates the potential of this compound in the valorization of lignin, a major component of plant biomass.
Pharmacokinetics
It has been reported that this compound can be detected in urine following exposure to cyclohexane, cyclohexanone, and cyclohexanol . This suggests that this compound may be a metabolite of these compounds and could potentially be used as a biomarker of exposure.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of hydrogen in the liquid phase has been suggested to be relevant on the catalyst surface during the production of this compound from lignin-derived compounds . Additionally, safety data suggests that this compound may cause eye and respiratory irritation , indicating that its action and efficacy could be influenced by the exposure environment.
Biochemical Analysis
Biochemical Properties
It is known that 1,4-Cyclohexanediol can be produced from lignin-derived dimers and oligomers, which suggests that it may interact with enzymes and other biomolecules involved in lignin degradation .
Molecular Mechanism
It is known that this compound can be transformed into 1,4-cyclohexanediamine through a two-step catalytic sequence involving the commercially available RANEY® Ni catalyst . This suggests that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been reported that this compound can be detected in urine samples as a biomarker of exposure to cyclohexane, cyclohexanone, and cyclohexanol . This suggests that this compound may have some stability and could potentially have long-term effects on cellular function.
Metabolic Pathways
This compound is a major urinary metabolite and biomarker of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans This suggests that this compound is involved in the metabolic pathways of these compounds
Properties
IUPAC Name |
cyclohexane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPUDBRVKQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871178, DTXSID60878843, DTXSID60883614 | |
Record name | 1,4-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediol, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediol, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Cyclohexanediol | |
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CAS No. |
556-48-9, 931-71-5, 6995-79-5 | |
Record name | 1,4-Cyclohexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Cyclohexanediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |
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Record name | 1,4-Cyclohexanediol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | trans-1,4-Cyclohexanediol | |
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Record name | 1,4-CYCLOHEXANEDIOL | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol, trans- | |
Source | EPA DSSTox | |
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Record name | 1,4-Cyclohexanediol, cis- | |
Source | EPA DSSTox | |
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Record name | Cyclohexane-1,4-diol | |
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Record name | cis-cyclohexane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |
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Record name | 1,4-Cyclohexanediol, trans | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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